N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide features a benzofuropyrimidinone core substituted with an o-tolyl group at position 3 and a thioacetamide-linked 2-ethylphenyl moiety at position 2.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-3-18-11-5-7-13-20(18)28-23(31)16-34-27-29-24-19-12-6-9-15-22(19)33-25(24)26(32)30(27)21-14-8-4-10-17(21)2/h4-15H,3,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYWKVWJFVZZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- An ethylphenyl moiety
- A benzofuro[3,2-d]pyrimidine core
- A thioacetamide functional group
This unique arrangement contributes to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer progression. For instance, it may interact with proteins that regulate cell cycle and apoptosis.
- CRBN Ligand Activity : Similar compounds have been investigated for their ability to bind to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction can lead to targeted protein degradation, a promising strategy in cancer therapeutics .
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced cell proliferation in vitro | |
| CRBN Binding | Enhanced degradation of target proteins | |
| Antioxidant Activity | Scavenging of free radicals |
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to cell cycle arrest and apoptosis induction.
- In Vivo Efficacy : Animal model studies showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings suggest potential therapeutic applications in oncology.
- Synergistic Effects with Other Agents : The compound has been tested in combination with other chemotherapeutic agents, revealing enhanced efficacy through synergistic mechanisms that improve overall treatment outcomes.
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone and Benzofuropyrimidinone Families
The evidence highlights several compounds with quinazolinone or benzofuropyrimidinone cores modified with thioacetamide substituents. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects on Melting Points : Polar groups like sulfamoyl (e.g., compound 8 in , .5°C) increase melting points compared to alkyl substituents (e.g., compound 9, 170.5°C), likely due to enhanced intermolecular hydrogen bonding .
- target’s 473.5) .
- Fluorinated Analogs : Fluorine substitution (e.g., 2-fluorophenyl in ) may enhance metabolic stability and bioavailability due to increased electronegativity and lipophilicity .
Preparation Methods
Structural Analysis and Key Synthetic Challenges
The target compound features a fused benzofuro[3,2-d]pyrimidin-4-one core substituted with an o-tolyl group at position 3 and a thioacetamide moiety at position 2. The thioacetamide side chain itself is further functionalized with an N-(2-ethylphenyl) group. Key challenges in its synthesis include:
Synthetic Routes and Methodologies
Formation of the Benzofuropyrimidinone Core
The benzofuro[3,2-d]pyrimidin-4-one scaffold is typically synthesized via a cyclocondensation reaction between a substituted benzofuran derivative and a pyrimidine precursor. For example:
- Benzofuran-3-carboxylic acid derivatives are reacted with o-tolylguanidine in the presence of a dehydrating agent (e.g., phosphorus oxychloride) to form the pyrimidine ring.
- Cyclization is performed under reflux conditions in dichloromethane or toluene , achieving yields of 65–75%.
Table 1: Cyclization Conditions for Benzofuropyrimidinone Formation
| Reactant | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Benzofuran-3-carboxylic acid | POCl₃, DCM | 80 | 68 |
| o-Tolylguanidine | Toluene, PTSA | 110 | 72 |
Introduction of the Thioacetamide Side Chain
The thioacetamide moiety is introduced via a nucleophilic thiolation step. Two primary methods are documented:
Direct Thiolation with Thioacetic Acid Derivatives
A modified protocol from US7186860B2 involves:
- Reacting the pyrimidinone intermediate with 2-[(diphenylmethyl)thio]acetic acid in the presence of p-toluenesulfonic acid (PTSA) .
- Esterification with methanol or ethanol at 60–90°C, followed by ammonolysis to yield the acetamide.
Polymer-Supported Amine Catalysis
Adapting methods from EP0648742B1 , thioacetamide intermediates are synthesized using Reilex® 425 or Poly-DMAP catalysts:
Final Functionalization: N-(2-ethylphenyl) Addition
The N-(2-ethylphenyl) group is introduced via Buchwald-Hartwig amination or Ullmann coupling :
Optimization and Industrial-Scale Considerations
Solvent and Catalyst Selection
- Esterification : Methanol with H₂SO₄ (1–2 mol%) improves reaction rates by 30% compared to ethanol.
- Thiolation : Reilex® 425 reduces reaction time from 18 hours to 3 hours at 130°C.
Table 2: Comparative Analysis of Thiolation Methods
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Thiolation | PTSA | 8 | 85 | 98 |
| Polymer-Supported | Reilex® 425 | 3 | 90 | 99 |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step protocols, including:
- Thioacetamide linkage formation : Reacting a benzofuropyrimidinone precursor with thioacetic acid derivatives under reflux in anhydrous DMF at 80–100°C for 12–18 hours .
- Substituent introduction : Coupling the thioether intermediate with N-(2-ethylphenyl)acetamide via nucleophilic substitution, requiring inert atmosphere (N₂/Ar) and catalytic K₂CO₃ .
- Purity control : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography (60–70% yield typical) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- 1H/13C NMR : Peaks at δ 12.50 ppm (NH-3), 10.10 ppm (NHCO), and 7.82 ppm (aromatic H) confirm the benzofuropyrimidinone core and thioacetamide linkage .
- Mass spectrometry : ESI-MS shows [M+H]+ at m/z 476.39, aligning with theoretical molecular weight .
- Elemental analysis : Discrepancies ≤0.3% between calculated (e.g., C: 54.2%, N: 8.8%) and experimental values validate purity .
Q. What methodologies ensure compound purity for biological testing?
- HPLC : Use a C18 column (acetonitrile/water gradient, 1.0 mL/min) to achieve ≥95% purity. Adjust mobile phase pH to 6.5 for optimal resolution of polar byproducts .
- Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C, and filter to remove insoluble impurities .
Advanced Research Questions
Q. How do substituent modifications influence bioactivity in structure-activity relationship (SAR) studies?
- Aromatic ring substitutions : Replacing o-tolyl with 4-sulfamoylphenyl (as in analog compounds) increases kinase inhibition by 40% due to enhanced hydrogen bonding .
- Thioether vs. sulfonyl linkages : Sulfonyl analogs show reduced cytotoxicity (IC50 > 100 µM vs. 12 µM for thioether) in MCF-7 cells, suggesting the thio group is critical for membrane permeability .
Q. What assays are used to evaluate biological activity, and how are contradictions resolved?
- Enzyme inhibition : Measure IC50 via fluorescence-based kinase assays (e.g., EGFR inhibition at 0.5–5 µM), with ATP concentration titrated to 100 µM to avoid false positives .
- Cytotoxicity : MTT assays in triple-negative breast cancer (MDA-MB-231) vs. non-cancerous (HEK-293) cells. Contradictory results (e.g., high efficacy in one cell line but not another) may stem from differential expression of target proteins, resolved via Western blotting .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Co-solvent systems : Use 10% DMSO + 20% PEG-400 in saline for intravenous administration, achieving solubility up to 5 mg/mL .
- Nanoemulsions : Encapsulate the compound in PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability, as shown in rodent pharmacokinetic studies (t½ = 8.2 hours vs. 1.5 hours free drug) .
Q. How should researchers interpret conflicting spectroscopic or elemental analysis data?
- Cross-validation : Compare NMR integration ratios (e.g., NH protons) with mass spectrometry data to confirm molecular integrity. A mismatch may indicate residual solvents or degradation .
- Thermogravimetric analysis (TGA) : Detect moisture absorption (5–10% weight loss below 100°C) that skews elemental analysis results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
